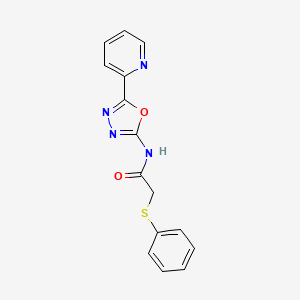

2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-phenylsulfanyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c20-13(10-22-11-6-2-1-3-7-11)17-15-19-18-14(21-15)12-8-4-5-9-16-12/h1-9H,10H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWTHBOQBJOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Introduction of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group with a thiophenol.

Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial activity . Studies have demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit substantial antibacterial and antifungal properties. For instance, compounds similar to 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown effectiveness against a range of pathogens including Escherichia coli, Staphylococcus aureus, and Candida albicans . The presence of specific substituents on the phenyl ring can enhance the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics.

Neuroprotective Properties

Another significant application lies in the neuroprotective properties of oxadiazole derivatives. Research indicates that certain compounds within this class can act as multitarget-directed ligands (MTDLs), capable of inhibiting key enzymes associated with neurodegenerative diseases. For example, the compound has been linked to inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in Alzheimer's disease pathology . The inhibition profiles suggest that modifications to the oxadiazole scaffold can lead to improved neuroprotective effects.

Cancer Therapeutics

Recent studies have also explored the potential of oxadiazole derivatives in cancer therapy . The ability to target specific signaling pathways such as STAT3 and NF-κB has been highlighted as a mechanism through which these compounds can exert anti-cancer effects . The dual action of inhibiting both cholinesterases and cancer-related pathways positions these compounds as versatile agents in oncological pharmacotherapy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. The structure-activity relationship (SAR) studies reveal that variations in substituents on the phenyl and pyridine rings significantly affect biological activity. Compounds with electron-withdrawing groups at specific positions have shown enhanced activity against various biological targets .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyridinyl vs. Pyrazinyl Substituents

- Pyridinyl (Target Compound) : The pyridin-2-yl group in the target compound may enhance solubility and target affinity due to its nitrogen atom, which can participate in hydrogen bonding.

- Pyrazinyl (Compound 4, ) : Replacement with pyrazin-2-yl (a diazine ring) in 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide introduces additional hydrogen-bonding sites. However, increased polarity might reduce lipophilicity compared to the pyridinyl analog .

Arylthio vs. Benzofuran/Benzothiazole Substituents

Aliphatic vs. Aromatic Acetamide Chains

- Aromatic (Target Compound) : The phenylthio group balances lipophilicity and metabolic stability.

- Aliphatic (Compound 8/9, ) : Derivatives like N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) show enhanced MMP-9 inhibition (IC₅₀: 0.45 µM) due to flexible aliphatic chains accommodating enzyme active sites .

Key Observations:

- Anticancer Activity : Pyridinyl and benzothiazole derivatives (e.g., 2a, ) exhibit potent cytotoxicity, likely due to aromatic stacking interactions with cellular targets .

- Enzyme Inhibition : Benzofuran-substituted compounds (e.g., 5d, ) show superior tyrosinase inhibition compared to phenylthio analogs, possibly due to bromine’s electron-withdrawing effects enhancing substrate binding .

- Antimicrobial Activity : Sulfur-containing analogs (e.g., 2a, ) demonstrate broad-spectrum activity, with MIC values comparable to standard antibiotics .

Key Observations:

- S-Alkylation : A common method for introducing thioether linkages, as seen in and . The absence of C–S stretching near 1384 cm⁻¹ confirms successful alkylation .

- Spectral Trends : Aromatic protons in pyridinyl/pyrazinyl derivatives appear downfield (δ 8.3–8.5 ppm), while aliphatic acetamide protons resonate near δ 3.8–4.2 ppm .

Pharmacological Target Potential

- SIRT2 Inhibition () : N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives inhibit SIRT2, a target in neurodegeneration and cancer. The target compound’s pyridinyl group may mimic these interactions .

Biological Activity

2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenylthio group and a pyridine-substituted oxadiazole ring, which contribute to its unique chemical properties and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in antimicrobial and anticancer applications. Below are the main areas of biological activity:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

The compound has also shown promising anticancer effects. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|

| MCF-7 | 20.5 | Doxorubicin | 10.0 |

| HCT-116 | 15.3 | Cisplatin | 5.0 |

The IC50 values indicate that the compound's effectiveness is comparable to established chemotherapeutics.

The biological activity of this compound primarily involves the following mechanisms:

- Inhibition of Enzymatic Targets : The compound interacts with specific enzymes involved in cell signaling pathways. For instance, it may inhibit the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumor growth and proliferation.

- Disruption of Cell Cycle : By inhibiting key enzymes, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

- Antimicrobial Mechanism : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have explored the efficacy and mechanisms of similar oxadiazole derivatives:

- Anticonvulsant Activity : A study demonstrated that derivatives of oxadiazole compounds exhibited anticonvulsant properties in seizure models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities.

- Antiviral Activity : Certain oxadiazole derivatives have shown antiviral properties against viruses such as HIV, indicating their potential use in virology.

Q & A

Q. What are the established synthetic routes for 2-(phenylthio)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer : The compound is synthesized via a multi-step sequence:

Thioether formation : React thiophenol with 2-bromoacetic acid in a basic medium to yield 2-(phenylthio)acetic acid .

Acetyl chloride preparation : Treat 2-(phenylthio)acetic acid with oxalyl chloride to generate 2-(phenylthio)acetyl chloride .

Condensation : React the acetyl chloride with 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

Optimization :

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer :

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

Methodological Answer :

- Anti-proliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 10–100 μM. Include cisplatin as a positive control .

- Enzyme inhibition :

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer :

- DFT calculations (B3LYP/6-31G* level):

- Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., narrow gaps <3 eV suggest high reactivity) .

- Generate Molecular Electrostatic Potential (MESP) maps to identify nucleophilic/electrophilic sites (e.g., sulfur and pyridinyl nitrogen as reactive centers) .

- Validate computational results against experimental spectral data (e.g., NMR chemical shifts) .

Q. How can structural modifications enhance bioactivity? Provide a case study.

Case Study :

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer :

- Contradiction Example : Discrepancies in IC₅₀ values for anti-proliferative activity (e.g., 15 μM vs. 50 μM in HepG2 cells).

- Resolution Strategies :

- Standardize assays : Use identical cell passage numbers, serum concentrations, and incubation times.

- Purity validation : Reanalyze compound purity via HPLC (>98%) and exclude solvent residues (e.g., DMSO) .

- Control for stereochemistry : Verify the absence of racemization during synthesis using chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.